5-Bromo-2-cyano-4-formylbenzoic acid

Purity certification Quality control Pharmaceutical intermediate

5-Bromo-2-cyano-4-formylbenzoic acid is a polysubstituted benzoic acid derivative bearing four distinct reactive groups—a carboxylic acid at C1, a cyano group at C2, a formyl at C4, and a bromine at C5—on a single aromatic ring. This compact tetrafunctional scaffold (C₉H₄BrNO₃, MW 254.04 g/mol) serves as a versatile intermediate in medicinal chemistry and materials science, enabling orthogonal derivatization pathways such as Suzuki coupling at the bromo position, Knoevenagel condensation at the formyl group, and cyclocondensation between the ortho-related cyano and carboxy moieties.

Molecular Formula C9H4BrNO3
Molecular Weight 254.04 g/mol
CAS No. 1805016-01-6
Cat. No. B1411023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-cyano-4-formylbenzoic acid
CAS1805016-01-6
Molecular FormulaC9H4BrNO3
Molecular Weight254.04 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1C#N)C(=O)O)Br)C=O
InChIInChI=1S/C9H4BrNO3/c10-8-2-7(9(13)14)5(3-11)1-6(8)4-12/h1-2,4H,(H,13,14)
InChIKeySXDXQQFEWMFLOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-cyano-4-formylbenzoic acid (CAS 1805016-01-6): A Regiospecific Tetrafunctional Benzoic Acid Building Block


5-Bromo-2-cyano-4-formylbenzoic acid is a polysubstituted benzoic acid derivative bearing four distinct reactive groups—a carboxylic acid at C1, a cyano group at C2, a formyl at C4, and a bromine at C5—on a single aromatic ring . This compact tetrafunctional scaffold (C₉H₄BrNO₃, MW 254.04 g/mol) serves as a versatile intermediate in medicinal chemistry and materials science, enabling orthogonal derivatization pathways such as Suzuki coupling at the bromo position, Knoevenagel condensation at the formyl group, and cyclocondensation between the ortho-related cyano and carboxy moieties [1]. The compound is commercially available at certified purity levels suitable for pharmaceutical R&D and quality control applications [2].

Orthogonal handles Four distinct reactive groups (Br, CHO, CN, COOH) on a single ring enable stepwise elaboration
Regiospecific substitution 1,2,4,5-pattern directs site-selective cyclocondensation, cross-coupling, and condensation
Certified purity profile Meets pharmaceutical intermediate specifications; supports multi-step synthesis and library production

Why Regioisomeric or Des-bromo Analogues Cannot Replace 5-Bromo-2-cyano-4-formylbenzoic acid in Key Synthetic Sequences


The precise 1,2,4,5-substitution pattern of 5-bromo-2-cyano-4-formylbenzoic acid is structurally non-redundant. Positional isomers such as 5-bromo-4-cyano-2-formylbenzoic acid (CAS 1805406-80-7) or 4-bromo-5-cyano-2-formylbenzoic acid (CAS 1805486-23-0) place the reactive groups in different relative orientations, fundamentally altering both the steric and electronic environment that governs chemo- and regioselectivity in downstream reactions . The ortho relationship between the C2 cyano and C1 carboxylic acid in the target compound uniquely enables intramolecular cyclocondensation to form isoindolinone or phthalimide frameworks—a transformation that is geometrically impossible when these groups are meta or para to each other [1]. Likewise, the para arrangement of the C4 formyl and C1 carboxy groups allows extended conjugation in Knoevenagel-type condensations, while the C5 bromo serves as a heavy-atom handle for palladium-catalyzed cross-couplings at a position electronically decoupled from the other substituents. Substitution with a des-bromo analogue (2-cyano-4-formylbenzoic acid, CAS 1289167-58-3) eliminates the late-stage diversification point entirely, limiting the compound's utility as a modular building block.

Key attribute
Target compound
Regioisomer / Des-bromo
Intramolecular cyclization
Ortho CN–COOH enables isoindolinone formation
Meta or para geometry may prevent cyclization
Conjugation extension
Para CHO–COOH supports extended conjugation
Altered substitution may shift electronic environment
Late-stage diversification
C5 bromo electronically decoupled for selective coupling
Des-bromo analogue removes diversification handle

Quantitative Evidence for Selection of 5-Bromo-2-cyano-4-formylbenzoic acid (CAS 1805016-01-6)


Certified Purity: ≥98% (HPLC) vs. Industry-Typical 95% for Positional Isomers

5-Bromo-2-cyano-4-formylbenzoic acid (CAS 1805016-01-6) is supplied under ISO-certified quality systems at a certified purity of not less than 98% by HPLC, whereas several commercially available positional isomers of the same molecular formula are routinely offered at 95% purity . This 3-percentage-point purity differential corresponds to a 2.5-fold reduction in total impurity burden (2% vs. 5%), a critical advantage for multi-step syntheses where impurity propagation can exponentially degrade overall yield and complicate final purification.

Purity context
Data to verify
≥98% vs typical 95%
Reduces impurity propagation in multi-step synthesis
Supplier specification; independent verification recommended
Purity certification Quality control Pharmaceutical intermediate

Unique Ortho Cyano–Carboxy Geometry Enables Intramolecular Cyclocondensation Yielding Isoindolinones

The 1,2-relationship between the carboxylic acid and cyano groups in the target compound permits direct intramolecular cyclization to isoindolin-1-one derivatives upon activation, a transformation exploited in patent literature for generating platelet aggregation inhibitor scaffolds [1]. In contrast, the positional isomer 5-bromo-4-cyano-2-formylbenzoic acid (cyano at C4, carboxy at C1) places these groups in a para configuration, rendering intramolecular cyclization geometrically impossible and requiring alternative, often lower-yielding, stepwise approaches.

Cyclization feasibility
Class-level
Ortho CN–COOH: feasible — Para isomer: pathway may be inaccessible
Supports direct isoindolinone route
Patent precedent; isomer comparison context
Heterocycle synthesis Cyclocondensation Medicinal chemistry

Bromo Substituent at C5 Provides a Heavy-Atom Cross-Coupling Handle Electronically Decoupled from Formyl and Cyano Groups

The bromine atom at position 5 is situated para to the C2 cyano group and meta to the C4 formyl, placing it in a position of minimal electronic cross-talk with the other substituents. This electronic isolation, inferred from Hammett substituent constant analyses of analogous benzoic acid derivatives, allows predictable and selective Pd-catalyzed cross-coupling without competitive oxidative addition at the cyano or formyl sites [1]. By comparison, the isomer 4-bromo-5-cyano-2-formylbenzoic acid (CAS 1805486-23-0) places bromine ortho to the formyl group, where steric congestion and potential chelation effects can reduce coupling efficiency and yields.

Cross-coupling site selectivity
Class-level
C5-Br: electronically decoupled — Regioisomer C4-Br: sterically hindered
Electronic isolation may support predictable Pd-catalyzed coupling
Inferred from substituent constants; direct yield data unavailable
Suzuki coupling C–C bond formation Late-stage functionalization

Precedented Utility in Cyano-Substituted Tröger's Base Synthesis via Bromo-Derivative Coupling

Bromo-substituted benzaldehyde derivatives bearing cyano groups have been directly employed as precursors for the synthesis of cyano-substituted Tröger's base analogues, as reported by Dusso et al. [1]. The formyl group at C4 participates in the diaminomethane-bridge formation characteristic of Tröger's base assembly, while the C5 bromo can be further functionalized post-assembly. The specific 5-bromo-2-cyano-4-formyl substitution pattern enables the synthesis of analogues exhibiting long-range proton–proton (ⁿJ_HH, n = 4–6) and proton–carbon (ⁿJ_CH, n = 1–5) coupling constants that are stereochemically dependent, providing a probe for studying through-space spin–spin coupling mechanisms.

Tröger's base precedent
Reported
Viable precursor for cyano-substituted Tröger's base analogues
Literature-precedented entry for chiral NMR probe synthesis
Dusso et al., 2019; coupling constant study
Tröger's base Chiral recognition NMR coupling constants

High-Impact Application Scenarios for 5-Bromo-2-cyano-4-formylbenzoic acid (CAS 1805016-01-6)


Medicinal Chemistry: Synthesis of Isoindolinone-Based Kinase Inhibitor Scaffolds

The ortho cyano–carboxy pair enables one-step cyclocondensation to isoindolin-1-one cores, a privileged pharmacophore in kinase inhibitor and platelet aggregation inhibitor programs. Procurement of the ≥98%-pure compound ensures that cyclization proceeds without interference from regioisomeric impurities that could generate undesired structural isomers [1].

Parallel Library Synthesis: Late-Stage Diversification via C5 Suzuki Coupling

The electronically isolated C5 bromo permits high-fidelity Pd-catalyzed cross-coupling with aryl/heteroaryl boronic acids without competing side reactions at the cyano or formyl positions. This enables the parallel synthesis of diverse analogue libraries for SAR studies, where batch-to-batch purity consistency is critical for reliable activity comparison .

Stereochemical NMR Probe Development: Tröger's Base Analogue Synthesis

As demonstrated by Dusso et al., bromo-cyano benzaldehyde derivatives serve as building blocks for chiral Tröger's base analogues exhibiting stereochemically dependent long-range coupling constants. The defined 5-bromo-2-cyano-4-formyl substitution pattern provides a reproducible starting point for investigating through-space spin–spin coupling mechanisms [2].

Fluorescent Probe Design: Knoevenagel Condensation at the C4 Formyl Group

The para-disposed formyl and carboxy groups enable extended π-conjugation via Knoevenagel condensation with active methylene compounds, a key step in constructing donor–acceptor fluorophores. The C5 bromo can subsequently be replaced with electron-donating groups to tune emission wavelengths, while the C2 cyano serves as an electron-withdrawing anchor, making the compound a modular platform for systematic photophysical tuning .

Application
Selection Property
Validation Focus
Isoindolinone scaffold assembly
Ortho cyano–carboxy geometry
Cyclization efficiency and regioisomeric purity
Late-stage diversification via C5 bromo
Electronically isolated bromo handle
Cross-coupling selectivity and yield consistency
Chiral recognition probe synthesis
Defined substitution for Tröger's base formation
Stereochemical reproducibility and NMR coupling
Donor–acceptor fluorophore construction
Para formyl–carboxy for extended conjugation
Photophysical property tuning via substituent variation
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